3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid
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Overview
Description
3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid typically involves the reaction of 3-(dimethylcarbamoyl)pyrazole with butanoic acid derivatives under controlled conditions. One common method includes the use of coupling reagents and catalysts to facilitate the formation of the desired product. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of high-purity starting materials, precise control of reaction parameters, and effective purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylcarbamoyl)pyrazole: A precursor in the synthesis of 3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid.
3-(Carbamoyl)pyrazole: A related compound with similar structural features but different functional groups.
3-(Dimethylcarbamoyl)pyrazol-1-yl]acetic acid: A structurally similar compound with a different side chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7(6-9(14)15)13-5-4-8(11-13)10(16)12(2)3/h4-5,7H,6H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNPXKHMUYJVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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